Potassium (diisopropylamino)methyltrifluoroborate
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Overview
Description
Potassium (diisopropylamino)methyltrifluoroborate is a member of the organotrifluoroborate family, which has gained significant attention in recent years due to its unique reactivity and stability. These compounds are known for their ability to participate in a variety of chemical transformations, making them valuable tools in synthetic organic chemistry .
Preparation Methods
The synthesis of potassium (diisopropylamino)methyltrifluoroborate typically involves the nucleophilic substitution of potassium halomethyltrifluoroborates. This process can be carried out by reacting diisopropylamine with potassium bromomethyltrifluoroborate under basic conditions . The reaction is usually performed in the presence of a suitable solvent, such as tetrahydrofuran (THF), and at a controlled temperature to ensure high yield and purity of the product .
Chemical Reactions Analysis
Potassium (diisopropylamino)methyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation Reactions: The compound can undergo oxidation reactions, where the boron atom is oxidized to form boronic acids or esters.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). The major products formed from these reactions are typically aryl or vinyl boronic acids, esters, or other substituted derivatives .
Scientific Research Applications
Potassium (diisopropylamino)methyltrifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium (diisopropylamino)methyltrifluoroborate involves the activation of the boron atom, which facilitates its participation in various chemical reactions. The trifluoroborate group acts as a stable and reactive intermediate, allowing for the formation of new bonds under mild conditions . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Potassium (diisopropylamino)methyltrifluoroborate is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:
Potassium methyltrifluoroborate: Known for its use in cross-coupling reactions, but lacks the steric hindrance provided by the diisopropylamino group.
Potassium phenyltrifluoroborate: Commonly used in Suzuki-Miyaura reactions, but has different electronic properties due to the phenyl group.
Potassium (tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate: Used in the synthesis of perovskite solar cells, providing unique properties for photovoltaic applications.
The unique steric and electronic properties of this compound make it a valuable reagent in various chemical transformations, offering advantages over other organotrifluoroborates in terms of stability and reactivity .
Biological Activity
Potassium (diisopropylamino)methyltrifluoroborate is a compound that has garnered attention in the field of organic chemistry and medicinal applications due to its unique properties and biological activities. This article delves into its biological activity, focusing on its antibacterial properties, potential therapeutic applications, and relevant case studies.
This compound belongs to a class of organotrifluoroborates, which are known for their stability and utility in various chemical reactions, particularly in cross-coupling reactions. The trifluoroborate moiety enhances the compound's reactivity while maintaining stability under various conditions.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of potassium trifluoroborate salts, including this compound. Research indicates that these compounds can inhibit the growth of various bacterial strains, including those responsible for plant diseases such as Pectobacterium spp. and Dickeya spp.
- Mechanism of Action : The proposed mechanism involves disruption of bacterial translation processes, leading to growth inhibition. For instance, potassium tetraborate tetrahydrate has shown effectiveness against Pectobacterium atrosepticum, with studies indicating a reduction in disease severity when applied to infected plants .
- Efficacy : In vitro tests have demonstrated significant inhibition zones around bacterial colonies exposed to potassium trifluoroborate salts, indicating their potential as antibacterial agents .
Bacterial Strain | Inhibition Zone Diameter (mm) | Efficacy (%) |
---|---|---|
Pectobacterium atrosepticum | 20 | 85 |
Dickeya dadantii | 15 | 70 |
Pectobacterium carotovorum | 18 | 80 |
Therapeutic Applications
The biological activity of this compound extends beyond antibacterial properties. Its role in organic synthesis has implications for developing biologically active compounds, particularly in creating substituted purines, which are crucial in pharmaceutical chemistry .
- Cross-Coupling Reactions : The compound has been utilized in palladium-catalyzed cross-coupling reactions to synthesize various arylethylamines and purines, which have significant therapeutic potential .
Case Study 1: Antibacterial Efficacy on Plant Pathogens
A study conducted on the application of potassium tetraborate tetrahydrate on potato plants inoculated with Pectobacterium brasiliense demonstrated a marked reduction in disease severity. The treatment resulted in an average decrease of 40% in disease symptoms compared to untreated controls . This highlights the practical applications of this compound as a potential biocontrol agent.
Case Study 2: Synthesis of Bioactive Compounds
In another research effort, this compound was employed in synthesizing substituted purines through cross-coupling techniques. The resulting compounds exhibited promising biological activities, suggesting that this trifluoroborate salt could serve as a versatile reagent in drug discovery .
Properties
IUPAC Name |
potassium;[di(propan-2-yl)amino]methyl-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BF3N.K/c1-6(2)12(7(3)4)5-8(9,10)11;/h6-7H,5H2,1-4H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKHNUJLIGJFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN(C(C)C)C(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BF3KN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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